Physicochemical Properties of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl: A Guide for Drug Development Professionals
Physicochemical Properties of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl: A Guide for Drug Development Professionals
An In-depth Technical Guide
Introduction
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine that serves as a critical building block in medicinal chemistry and pharmaceutical development. The precise three-dimensional arrangement of its atoms, defined by its (R)-stereochemistry, is fundamental to its utility in synthesizing targeted, stereospecific active pharmaceutical ingredients (APIs). A thorough understanding and rigorous characterization of its physicochemical properties are not merely academic exercises; they are foundational to ensuring the reproducibility, quality, and ultimate success of any drug development program that utilizes this intermediate.
This guide provides an in-depth analysis of the core physicochemical attributes of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple data sheet to explain the causality behind the analytical choices. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure accuracy and reliability in your laboratory.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of all subsequent analysis. For (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl, this involves a combination of its structural formula and unique chemical identifiers.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | [1] |
| CAS Number | 1213329-40-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅ClFN | [1] |
| Molecular Weight | 203.69 g/mol | [1][2] |
| Canonical SMILES | CC(C)C1=CC=C(F)C=C1.Cl | [1] |
| InChI Key | GFLUEYAXNOWLIN-HNCPQSOCSA-N | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥98% (Typical) | [1][2] |
The structure contains a single chiral center at the benzylic carbon (C1). The "(R)" designation specifies the absolute configuration at this center, an attribute that is critical for biological activity in final drug products. Verification of this stereochemistry is paramount and is addressed in Section 2.3.
Solid-State Properties
As a crystalline solid, the compound's bulk properties are governed by its crystal lattice structure. These characteristics influence its stability, handling, and formulation potential.
Thermal Behavior and Melting Point
The melting point is a primary indicator of purity and identity. However, for pharmaceutical compounds, a simple melting point is insufficient. Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile, revealing not only the melt but also other thermally significant events like polymorphic transitions or decomposition.[3][4] The choice to use DSC is driven by the need to understand the complete energetic landscape of the solid form, which is critical for assessing stability during manufacturing and storage.[5][6]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-hermetic aluminum DSC pan. The use of a non-hermetic pan is a deliberate choice to allow for the escape of any potential volatiles, preventing a pressure buildup that could artificially alter transition temperatures.
-
Reference: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal Program: Place both pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The nitrogen atmosphere prevents oxidative degradation.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) is calculated from the peak area, providing insight into the material's crystallinity.
Crystallography and Absolute Configuration
While the compound's name implies the (R)-configuration, this must be empirically verified. Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[7] This technique is chosen because it provides unambiguous, direct evidence of atomic connectivity and spatial arrangement, which is essential for regulatory submissions and patent protection.[8]
-
Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent (e.g., methanol/ether).
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected, typically using Cu Kα radiation, as its wavelength is more sensitive to the anomalous scattering effects required to distinguish between enantiomers in light-atom structures.[7]
-
Structure Solution & Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by calculating the Flack parameter. A value near zero confirms the assigned (R)-stereochemistry, while a value near one would indicate the opposite (S)-configuration.[8]
Solution-State Properties
The behavior of the compound in solution dictates its utility in synthesis, its formulation possibilities, and its potential pharmacokinetic profile.
Acidity Constant (pKa)
As an amine hydrochloride, the compound is the salt of a weak base. The pKa of its conjugate acid is a critical parameter that determines the extent of ionization at a given pH.[9] This is fundamentally important because the charge state of a molecule dramatically affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability.[10]
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to bracket the expected pKa.[10]
-
Sample Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 10 mM). Maintain a constant ionic strength by using 0.15 M KCl; this minimizes changes in activity coefficients during the titration.[10]
-
Titration: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[9] Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.
-
Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point on the resulting titration curve. This can be determined from the midpoint of the buffer region or by analyzing the first derivative of the curve.[10]
Spectroscopic and Chromatographic Profile
A detailed spectroscopic and chromatographic fingerprint is essential for routine identification, quality control, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on established principles of nuclear shielding and deshielding.[11][12]
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| Aromatic C-H (ortho to F) | ~7.5 | ~116 (d, J ≈ 22 Hz) | Protons ortho to the amine are deshielded. Carbon signal is split by fluorine (²JCF). |
| Aromatic C-H (meta to F) | ~7.3 | ~131 (d, J ≈ 9 Hz) | Protons meta to the amine. Carbon signal is split by fluorine (³JCF). |
| Benzylic C-H | ~4.5 | ~55 | Deshielded by the adjacent aromatic ring and the protonated amine. |
| Isopropyl CH | ~2.2 | ~33 | Aliphatic proton adjacent to the chiral center. |
| Isopropyl CH₃ | ~0.9 (2 x d) | ~18, ~19 | Diastereotopic methyl groups due to the adjacent chiral center, appearing as two doublets. |
| Amine N-H₃⁺ | ~8.5 (broad) | - | Broad, exchangeable protons of the ammonium salt. |
| Aromatic C-F | - | ~162 (d, J ≈ 245 Hz) | Quaternary carbon directly attached to fluorine, showing a large one-bond C-F coupling. |
| Aromatic C-ipso | - | ~135 | Quaternary carbon attached to the chiral side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their unique vibrational frequencies.[13]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 2800 | N-H stretch | Primary ammonium (R-NH₃⁺) |
| 3050 - 3010 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (isopropyl) |
| ~1600, ~1510 | C=C stretch | Aromatic ring |
| ~1230 | C-F stretch | Aryl-Fluoride |
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds. A robust reversed-phase method is necessary for separating the target compound from potential impurities.[14]
-
System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. The use of TFA as an ion-pairing agent is a deliberate choice to ensure sharp, symmetrical peak shapes for the amine.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Conclusion
The physicochemical properties of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl outlined in this guide provide a comprehensive framework for its evaluation and use in a research and development setting. Adherence to the detailed, validated protocols for determining thermal behavior, absolute configuration, pKa, and spectroscopic identity ensures the generation of reliable and reproducible data. This rigorous characterization is indispensable for controlling the quality of this key starting material and, by extension, for ensuring the safety and efficacy of the final pharmaceutical products derived from it.
References
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News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
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NETZSCH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]
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Jelesarov, I. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Center for Biotechnology Information. Retrieved from [Link]
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Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]
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ACS Publications. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters. Retrieved from [Link]
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ResearchGate. (2025, December 9). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
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ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. University of Wisconsin-Madison. Retrieved from [Link]
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Nalawade, T., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1). Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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